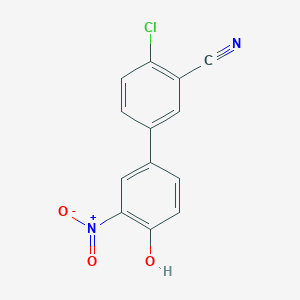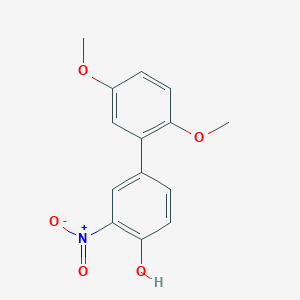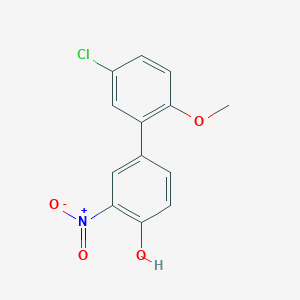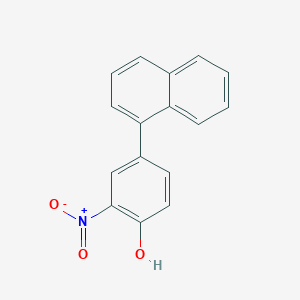
4-(4-Ethylthiophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% (4-ETNP) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-orange crystalline solid with a melting point of 158-161°C and a molecular weight of 213.2 g/mol. 4-ETNP can be synthesized from thiophenol and nitrobenzene through a nitration reaction. It has been used in a variety of scientific research experiments due to its unique properties, such as its relatively low toxicity and its ability to act as a catalyst.
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research experiments due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a precursor in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a dye in the production of pigments, and as a reagent in the synthesis of organic compounds.
Mechanism of Action
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% acts as a catalyst in organic synthesis reactions. It facilitates the reactions by providing a favorable environment for the reactants to interact with each other. It does this by forming a complex with the reactants which stabilizes the reaction, thus allowing it to proceed more quickly and efficiently. This complex is formed through hydrogen bonding, electrostatic interactions, and other non-covalent interactions between the reactants and 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been found to have low toxicity in laboratory tests. In addition, it has been found to be non-carcinogenic and non-mutagenic. It has also been found to have no adverse effects on the environment when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% in laboratory experiments is that it is relatively non-toxic and non-carcinogenic. This makes it a safe and effective reagent for use in laboratory experiments. However, it should be noted that 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% is not very soluble in water, and so it should be used with caution when working with aqueous solutions.
Future Directions
Due to its unique properties, 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has the potential to be used in a variety of scientific research applications. Future research could focus on developing new methods for synthesizing 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as exploring its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as to determine its long-term safety and toxicity. Finally, research could be conducted to explore the potential of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% as a catalyst in organic synthesis reactions.
Synthesis Methods
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% can be synthesized from thiophenol and nitrobenzene through a nitration reaction. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, and the resulting product is 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%. The reaction is typically conducted at temperatures of around 100°C and can be completed in a few hours. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants.
properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSYSOTPVQIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














